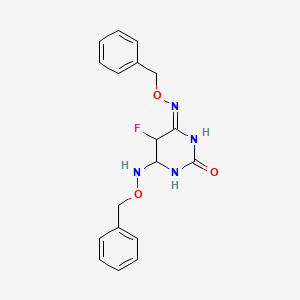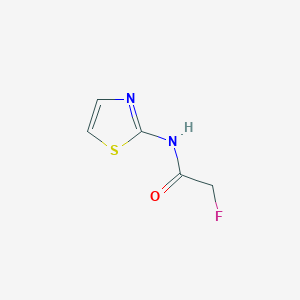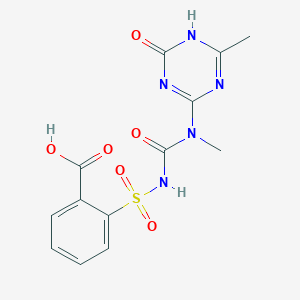
(6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one is a synthetic organic compound that belongs to the class of diazinanones. This compound is characterized by its unique structure, which includes a fluorine atom, phenylmethoxyamino, and phenylmethoxyimino groups. These structural features may impart specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one typically involves multiple steps, including the formation of the diazinanone ring and the introduction of the fluorine and phenylmethoxy groups. Common reagents used in the synthesis may include fluorinating agents, phenylmethoxyamine, and other organic intermediates. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Substitution: Substitution reactions can replace the fluorine or phenylmethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating specific diseases.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of (6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one include other diazinanones with different substituents. Examples may include:
- (6E)-5-chloro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one
- (6E)-5-bromo-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. These properties can be leveraged for targeted applications in research and industry.
Propiedades
Número CAS |
77350-65-3 |
|---|---|
Fórmula molecular |
C18H19FN4O3 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
(6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one |
InChI |
InChI=1S/C18H19FN4O3/c19-15-16(22-25-11-13-7-3-1-4-8-13)20-18(24)21-17(15)23-26-12-14-9-5-2-6-10-14/h1-10,15-16,22H,11-12H2,(H2,20,21,23,24) |
Clave InChI |
IOUFDOUKJZFMES-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CONC2C(/C(=N\OCC3=CC=CC=C3)/NC(=O)N2)F |
SMILES canónico |
C1=CC=C(C=C1)CONC2C(C(=NOCC3=CC=CC=C3)NC(=O)N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate](/img/structure/B13405669.png)





![N-[N-Boc-D-alaninyl]-D-alanine](/img/structure/B13405698.png)
![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)

![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)

![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)

